N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(6-methylpyridazine-3-carbonyl)piperidin-4-ylidene]acetamide
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Overview
Description
YM-344484 is a potent and selective dual antagonist for the chemokine CCR3 receptor and histamine H1 receptor. This compound has shown significant potential in the treatment of allergic inflammation, such as asthma, allergic rhinitis, and atopic dermatitis .
Preparation Methods
The synthetic routes and reaction conditions for YM-344484 are not extensively detailed in the available literature. it is known that the compound is a small molecule drug with the molecular formula C28H30FN5O2 . Industrial production methods typically involve multi-step organic synthesis, which includes the preparation of intermediates and final coupling reactions under controlled conditions.
Chemical Reactions Analysis
YM-344484 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
YM-344484 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between chemokine receptors and histamine receptors.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis
Industry: Potentially used in the development of new anti-allergic drugs.
Mechanism of Action
YM-344484 exerts its effects by inhibiting both the CCL11-induced calcium influx in human CCR3-expressing cells and the histamine-induced calcium influx in histamine H1 receptor-expressing cells . This dual antagonism results in the inhibition of chemotaxis and eosinophil-derived neurotoxin release, leading to reduced allergic inflammation .
Comparison with Similar Compounds
YM-344484 is unique due to its dual antagonistic properties for both the chemokine CCR3 receptor and histamine H1 receptor. Similar compounds include:
YM-355179: Another dual antagonist with similar properties.
Other CCR3 antagonists: Compounds that specifically target the CCR3 receptor.
Other histamine H1 receptor antagonists: Compounds that specifically target the histamine H1 receptor.
These similar compounds highlight the uniqueness of YM-344484 in its dual targeting mechanism, making it a promising candidate for the treatment of allergic inflammation.
Properties
Molecular Formula |
C28H30FN5O2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(6-methylpyridazine-3-carbonyl)piperidin-4-ylidene]acetamide |
InChI |
InChI=1S/C28H30FN5O2/c1-19-2-7-26(32-31-19)28(36)34-12-8-20(9-13-34)15-27(35)30-25-10-11-33(18-25)17-21-3-4-23-16-24(29)6-5-22(23)14-21/h2-7,14-16,25H,8-13,17-18H2,1H3,(H,30,35)/t25-/m1/s1 |
InChI Key |
OIXSYJAHIPQFMO-RUZDIDTESA-N |
Isomeric SMILES |
CC1=NN=C(C=C1)C(=O)N2CCC(=CC(=O)N[C@@H]3CCN(C3)CC4=CC5=C(C=C4)C=C(C=C5)F)CC2 |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)N2CCC(=CC(=O)NC3CCN(C3)CC4=CC5=C(C=C4)C=C(C=C5)F)CC2 |
Synonyms |
N-(1-((6-fluoro-2-naphthyl)methyl)pyrrolidin-3-yl)-2-(1-((6-methylpyridazin-3-yl)carbonyl)piperidin-4-ylidene)acetamide YM 344484 YM-344484 YM344484 |
Origin of Product |
United States |
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